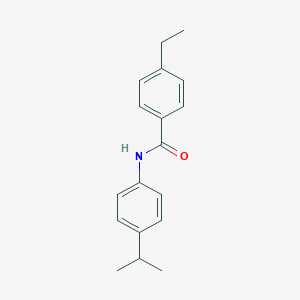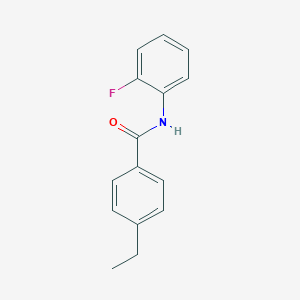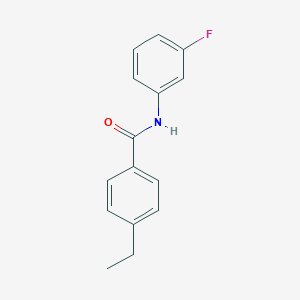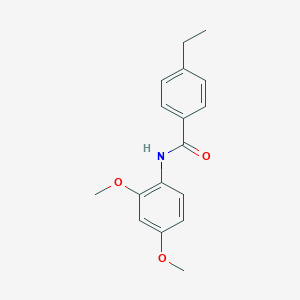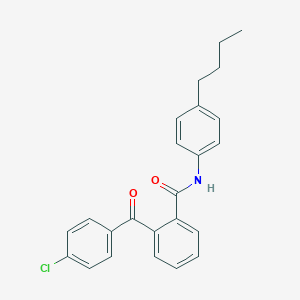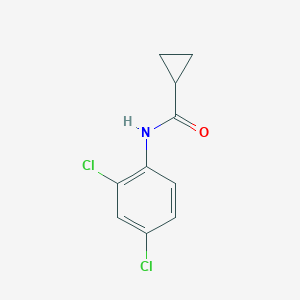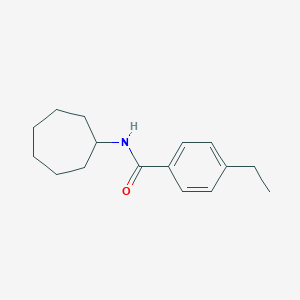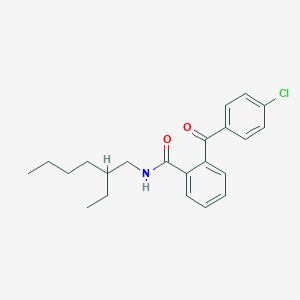
5-Bromo-2-naphthyl 3-phenylacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-naphthyl 3-phenylacrylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic organic molecule that belongs to the family of naphthalene derivatives and is known for its diverse range of properties.
Mechanism of Action
The mechanism of action of 5-Bromo-2-naphthyl 3-phenylacrylate is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins in the body. It has been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs.
Biochemical and Physiological Effects:
5-Bromo-2-naphthyl 3-phenylacrylate has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function. It has also been shown to have antioxidant properties, which may help protect against oxidative stress and cellular damage.
Advantages and Limitations for Lab Experiments
One of the main advantages of 5-Bromo-2-naphthyl 3-phenylacrylate is its versatility. It can be used in a wide range of scientific experiments and applications. However, it also has some limitations, such as its toxicity and potential side effects. Careful handling and proper safety precautions are necessary when working with this compound.
Future Directions
There are many potential future directions for research on 5-Bromo-2-naphthyl 3-phenylacrylate. Some possible areas of focus include the development of new drugs and therapeutic agents, the exploration of its anti-inflammatory and anti-tumor properties, and the investigation of its potential applications in biological imaging and catalysis. In addition, further studies are needed to fully understand the mechanism of action and potential side effects of this compound.
Conclusion:
In conclusion, 5-Bromo-2-naphthyl 3-phenylacrylate is a synthetic organic molecule with a diverse range of properties and potential applications in various scientific fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in the scientific community.
Synthesis Methods
The synthesis of 5-Bromo-2-naphthyl 3-phenylacrylate involves the condensation reaction between 5-bromo-2-naphthol and 3-phenylacrylic acid. The reaction is catalyzed by a strong acid such as sulfuric acid or hydrochloric acid. The resulting product is a white crystalline solid with a high melting point.
Scientific Research Applications
5-Bromo-2-naphthyl 3-phenylacrylate has been extensively studied for its potential applications in various scientific fields. It has been used as a fluorescent probe in biological imaging, as a catalyst in organic reactions, and as a starting material for the synthesis of other organic compounds. In addition, it has been used in the development of new drugs and therapeutic agents.
properties
Molecular Formula |
C19H13BrO2 |
|---|---|
Molecular Weight |
353.2 g/mol |
IUPAC Name |
(5-bromonaphthalen-2-yl) (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C19H13BrO2/c20-18-8-4-7-15-13-16(10-11-17(15)18)22-19(21)12-9-14-5-2-1-3-6-14/h1-13H/b12-9+ |
InChI Key |
ZPXVWGPUCJIQHH-FMIVXFBMSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)OC2=CC3=C(C=C2)C(=CC=C3)Br |
SMILES |
C1=CC=C(C=C1)C=CC(=O)OC2=CC3=C(C=C2)C(=CC=C3)Br |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)OC2=CC3=C(C=C2)C(=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



